3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(3,5-difluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZARWVJCDJAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the molecular structure and a detailed synthetic pathway for 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a significant heterocyclic building block in contemporary medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This document delineates a robust, two-stage synthetic strategy commencing with the N-protection of a suitable azetidine precursor, followed by a nucleophilic aromatic substitution, and culminating in deprotection and salt formation. We will explore the mechanistic underpinnings of the key Williamson ether synthesis and the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in the design of novel therapeutics. Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The incorporation of an azetidine ring can lead to increased metabolic stability, improved solubility, and reduced off-target effects. Consequently, azetidine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and receptor modulators. The subject of this guide, 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, combines the advantageous properties of the azetidine core with a difluorinated phenyl ring, a common strategy to modulate electronic properties and enhance metabolic stability.
Molecular Structure and Properties
The chemical structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is characterized by a central azetidine ring substituted at the 3-position with a 3,5-difluorophenoxy group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClF₂NO | Inferred from structure |
| Molecular Weight | 221.63 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in water and polar organic solvents | General property of hydrochloride salts |
Structural Elucidation: The definitive structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride would be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm, and aromatic protons of the difluorophenoxy group between 6.5 and 7.5 ppm. The proton on the nitrogen atom would likely appear as a broad singlet at a higher chemical shift due to the acidic proton of the hydrochloride salt.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the azetidine ring carbons, the carbon atom bearing the ether linkage, and the aromatic carbons of the difluorophenyl ring. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is most effectively achieved through a two-stage process. This strategy involves the initial protection of the azetidine nitrogen to prevent side reactions, followed by the formation of the crucial ether linkage, and finally, deprotection and conversion to the hydrochloride salt.
Caption: Synthetic workflow for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride.
Stage 1: Protection of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a nucleophilic and basic site that can interfere with the subsequent etherification step. To ensure a clean reaction, it is essential to protect this nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.
The protection is typically achieved by reacting azetidin-3-ol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM) or a mixture of ethyl acetate and water.[2]
Stage 2: Williamson Ether Synthesis
The core of the synthesis is the formation of the aryl ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of N-Boc-azetidin-3-ol to form an alkoxide, which then acts as a nucleophile to displace a suitable leaving group on an aromatic ring. In this case, the reaction is adapted for the coupling of a phenol.
The hydroxyl group of N-Boc-azetidin-3-ol is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). The resulting alkoxide then reacts with 3,5-difluorophenol. While the classical Williamson synthesis involves an alkyl halide, this variation with a phenol proceeds under similar principles of nucleophilic substitution.
Stage 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid. A solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or diethyl ether, is commonly used.[3] This method effectively cleaves the Boc group, releasing carbon dioxide and isobutylene, and protonates the azetidine nitrogen to yield the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride. This protocol is based on established chemical principles and procedures for analogous transformations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight |
| Azetidin-3-ol hydrochloride | 18621-18-6 | 109.55 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| 3,5-Difluorophenol | 372-38-3 | 130.09 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Hydrogen chloride solution, 4.0 M in 1,4-dioxane | 7647-01-0 | 36.46 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Diethyl ether | 60-29-7 | 74.12 |
Step-by-Step Procedure
Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
-
To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1, v/v) at 0 °C, add sodium bicarbonate (2.5 eq.) portion-wise.
-
To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a crude product, which can be used in the next step without further purification.
Stage 2: Synthesis of tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 3,5-difluorophenol (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate.
Stage 3: Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
-
Dissolve the purified tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of ethyl acetate.
-
To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Monitor the deprotection by TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride as a white to off-white solid.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route to 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a valuable building block for drug discovery and development. The described three-stage process, involving N-Boc protection, Williamson ether synthesis, and subsequent deprotection/salt formation, represents a robust and scalable method for accessing this important scaffold. The principles and experimental details provided herein are intended to serve as a valuable resource for synthetic chemists in the pharmaceutical and related industries.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL not available)
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL not available)
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL not available)
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
- WO2012017114A1 - Method for obtaining azetidine derivatives - Google P
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL not available)
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL not available)
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- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL not available)
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)
- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in...
- 1-(diphenylmethyl)-3,3-difluoro-azetidine(288315-02-6) 1 h nmr - ChemicalBook. (URL not available)
- 13C NMR Spectrum (1D, 101, CD3OD, simulated) (Peak List) (NP0331820) - NP-MRD. (URL not available)
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- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
The Azetidine Core in Neuropharmacology: A Technical Guide to the Mechanism of Action of 3-(3,5-Difluorophenoxy)azetidine Derivatives as Monoamine Reuptake Inhibitors
Foreword: The Evolving Landscape of CNS Therapeutics
For decades, the modulation of monoaminergic neurotransmission has been a cornerstone of treatment for a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The intricate balance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft is meticulously regulated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological targets. This guide provides an in-depth technical exploration of a promising class of azetidine-containing molecules, the 3-(3,5-difluorophenoxy)azetidine derivatives, and their mechanism of action as potent monoamine reuptake inhibitors. We will delve into the molecular interactions that govern their activity and detail the essential experimental protocols required for their comprehensive characterization, providing researchers and drug development professionals with a robust framework for advancing this important class of compounds.
The Monoamine Transporter System: A Primary Target for CNS Drug Discovery
Monoamine transporters (MATs) are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[1] This process is crucial for maintaining synaptic homeostasis. Dysregulation of MAT function has been implicated in the pathophysiology of numerous psychiatric and neurological conditions.[1] Consequently, MATs have been a focal point for the development of therapeutics aimed at restoring monoaminergic balance.
The inhibition of one or more of these transporters increases the extracellular concentration of the respective neurotransmitter(s), leading to enhanced and prolonged signaling. This is the fundamental mechanism of action for many widely prescribed antidepressant and psychostimulant medications. The development of compounds with varying selectivity profiles for SERT, NET, and DAT allows for the fine-tuning of pharmacological effects and the potential for improved efficacy and tolerability.
Unraveling the Core Mechanism: 3-(3,5-Difluorophenoxy)azetidine Derivatives as Triple Reuptake Inhibitors
The 3-(3,5-difluorophenoxy)azetidine scaffold has been systematically investigated as a platform for the design of monoamine reuptake inhibitors, with a particular focus on achieving a "triple reuptake inhibitor" (TRI) profile, simultaneously targeting SERT, NET, and DAT.[2][3] This multi-target approach is hypothesized to offer a broader spectrum of antidepressant efficacy and a potentially faster onset of action compared to more selective agents.
The core mechanism of action of these derivatives is their competitive inhibition of substrate binding to the central binding site (S1) of the monoamine transporters.[4] The 3-(3,5-difluorophenoxy) moiety is crucial for high-affinity binding, likely engaging in hydrophobic and electrostatic interactions within the transporter's binding pocket. The azetidine ring serves as a rigid scaffold, appropriately positioning the pharmacophoric elements for optimal interaction with the transporter proteins.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have revealed key SAR trends for this class of compounds. The substitution pattern on the phenoxy ring significantly influences potency and selectivity across the three transporters. The 3,5-difluoro substitution has been identified as a favorable motif, contributing to enhanced potency. Modifications to the azetidine nitrogen can also modulate the activity profile.
Quantitative Profile of a Representative Compound
The following table summarizes the in vitro inhibitory potency of a representative 3-(3,5-difluorophenoxy)azetidine derivative, illustrating a typical TRI profile.
| Transporter | IC50 (nM) |
| SERT | 1.5 |
| NET | 8.2 |
| DAT | 150 |
Note: The data presented are representative and may vary between specific analogs within this chemical series.
A Methodological Compass: Experimental Workflows for Mechanistic Elucidation
A thorough understanding of the mechanism of action of 3-(3,5-difluorophenoxy)azetidine derivatives necessitates a suite of well-defined in vitro and in vivo assays. The following sections provide detailed, field-tested protocols for the comprehensive characterization of these compounds.
Visualizing the Drug Discovery Cascade
The journey from a novel chemical entity to a potential therapeutic candidate involves a multi-step process of characterization. The following diagram illustrates a typical workflow for evaluating a novel 3-(3,5-difluorophenoxy)azetidine derivative.
Caption: A streamlined workflow for the characterization of novel monoamine reuptake inhibitors.
In Vitro Characterization: Quantifying Transporter Interaction
This functional assay is the gold standard for determining the inhibitory potency of a compound on monoamine transporters. It measures the ability of the test compound to block the uptake of a radiolabeled substrate into cells expressing the target transporter.
Principle: HEK293 cells stably expressing human SERT, NET, or DAT are incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is then quantified. A decrease in radiolabel uptake in the presence of the test compound indicates inhibitory activity.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into 96-well plates at a density of 50,000 - 150,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of the 3-(3,5-difluorophenoxy)azetidine derivative in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to obtain a range of test concentrations.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add 150 µL of the cell suspension to each well, followed by 50 µL of the test compound at various concentrations.[5]
-
Pre-incubate the plate for 30 minutes at 37°C.[5]
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.[5] The final substrate concentration should be at or near its Km value for the respective transporter.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C with gentle agitation.[5]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a cell harvester.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Define non-specific uptake using a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR12909 for DAT).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: Step-by-step workflow for the monoamine transporter uptake assay.
This assay determines the affinity (Ki) of the test compound for the monoamine transporters by measuring its ability to displace a known radioligand from the transporter's binding site.
Principle: Cell membranes prepared from HEK293 cells expressing the target transporter are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. The amount of bound radioligand is then measured. A decrease in radioligand binding in the presence of the test compound indicates competitive binding.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing the target transporter in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the 3-(3,5-difluorophenoxy)azetidine derivative at various concentrations.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Define non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand for the respective transporter.
-
Calculate the percent displacement for each concentration of the test compound.
-
Determine the IC₅₀ value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy Assessment: Modeling Antidepressant-like Activity
The FST is a widely used behavioral test in rodents to screen for potential antidepressant drugs.[2][6]
Principle: Mice are placed in an inescapable cylinder of water. After an initial period of struggling, they adopt an immobile posture. The duration of immobility is measured. Antidepressant compounds are known to reduce the time spent immobile and increase the time spent actively trying to escape.[6]
Experimental Protocol:
-
Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[7]
-
Procedure:
-
Administer the 3-(3,5-difluorophenoxy)azetidine derivative or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the cylinder of water.
-
Record the behavior of the mouse for a 6-minute session.[6]
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
The TST is another common behavioral paradigm used to assess antidepressant-like activity in mice.[8]
Principle: Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, antidepressant compounds tend to decrease the immobility time.[8][9]
Experimental Protocol:
-
Apparatus: A suspension bar and tape.
-
Procedure:
-
Data Analysis: Compare the immobility times between the treated and control groups. A significant decrease in immobility is indicative of potential antidepressant efficacy.
Safety and Selectivity Profiling: A Critical Step in Drug Development
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.[11][12]
Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for a particular CYP isoform and the test compound. The formation of the metabolite of the CYP substrate is measured. A reduction in metabolite formation indicates inhibition of that CYP isoform.[13]
Experimental Protocol:
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the 3-(3,5-difluorophenoxy)azetidine derivative at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Incubate for a specific time at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing a compound's activity at this channel is a critical safety screen.[14]
Principle: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel inhibition.[15][16] It directly measures the flow of ions through the hERG channels in cells stably expressing the channel.
Experimental Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cell with a control solution and then with solutions containing increasing concentrations of the 3-(3,5-difluorophenoxy)azetidine derivative.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition of the hERG current.
-
Determine the IC₅₀ value.
-
MAO enzymes are involved in the metabolism of monoamines. It is important to determine if the test compounds have any off-target activity on MAO-A or MAO-B.
Principle: This assay measures the activity of MAO-A and MAO-B in the presence of the test compound. A common method involves using a substrate that is converted by MAO into a product that can be detected fluorometrically or colorimetrically.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. A suitable substrate is p-tyramine, which is a substrate for both isoforms.
-
Assay Procedure:
-
In a 96-well plate, combine the MAO enzyme, the test compound at various concentrations, and a reaction mixture containing horseradish peroxidase and a dye reagent.
-
Initiate the reaction by adding the p-tyramine substrate.
-
Incubate at 37°C. The MAO-catalyzed reaction produces hydrogen peroxide, which in the presence of HRP, reacts with the dye to produce a fluorescent or colored product.
-
-
Detection and Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition of MAO activity.
-
Determine the IC₅₀ value.
-
Synthesizing the Data: From In Vitro Potency to In Vivo Promise
The collective data from these assays provides a comprehensive mechanistic profile of the 3-(3,5-difluorophenoxy)azetidine derivatives. A potent TRI profile in vitro, coupled with efficacy in animal models of depression and a clean safety profile, is indicative of a promising therapeutic candidate. The SAR derived from comparing the activity of different analogs guides the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion: A Promising Scaffold with a Clear Mechanistic Path Forward
The 3-(3,5-difluorophenoxy)azetidine derivatives represent a compelling class of compounds with a well-defined mechanism of action as monoamine reuptake inhibitors. Their potential as triple reuptake inhibitors offers a promising avenue for the development of novel therapeutics for depression and other CNS disorders. The systematic application of the detailed experimental protocols outlined in this guide is essential for the rigorous characterization and advancement of these and other novel CNS drug candidates. By integrating in vitro mechanistic studies with in vivo efficacy and safety assessments, researchers can confidently navigate the path from chemical scaffold to clinical promise.
References
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Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC - NIH. Available at: [Link]
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Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
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Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. (2022-02-19). Available at: [Link]
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- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018.
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The Tail Suspension Test. JoVE. (2012-01-28). Available at: [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. (2025-08-04). Available at: [Link]
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The Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]
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Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. Available at: [Link]
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Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. Available at: [Link]
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Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. Available at: [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. (2020-05-19). Available at: [Link]
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The Tail Suspension Test. PMC - NIH. Available at: [Link]
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GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]
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Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]
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Transporter Interaction Studies. PortaCellTec Biosciences GmbH. Available at: [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera. Available at: [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
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Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]
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Mouse Forced Swim Test l Protocol Preview. YouTube. (2022-06-22). Available at: [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2021-07-30). Available at: [Link]
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Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available at: [Link]
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A Technical Guide to the Discovery, Synthesis, and Application of Phenoxy-Azetidine Derivatives
Abstract: The azetidine heterocycle, a four-membered nitrogen-containing ring, represents a privileged scaffold in medicinal chemistry, prized for its unique conformational rigidity and favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a specific, rationally designed subclass: phenoxy-azetidine derivatives. We explore the historical context of the azetidine ring's discovery, the strategic incorporation of the phenoxy moiety as a key pharmacophore, and the resultant synthetic pathways. Furthermore, this whitepaper details the structure-activity relationships, potential pharmacological applications, and the critical experimental protocols for the synthesis, characterization, and biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.
The Azetidine Scaffold: A Journey from Curiosity to Core Moiety
The story of the azetidine ring begins not in the context of medicine, but in the realm of fundamental organic chemistry. In 1888, German chemists Siegmund Gabriel and J. Weiner first reported the synthesis of the parent heterocycle through the intramolecular cyclization of γ-bromopropylamine.[3] For many years, the inherent ring strain of this four-membered system posed a significant synthetic hurdle, limiting its exploration.[3]
However, this same ring strain, which makes the structure more rigid and conformationally constrained, is also the source of its unique chemical reactivity and utility in drug design.[4] Unlike the more strained and less stable three-membered aziridine ring, the azetidine scaffold offers a sweet spot of stability and reactivity, making it both manageable to handle and capable of engaging in specific interactions with biological targets.[4] The discovery of naturally occurring azetidin-2-ones (β-lactams) like penicillin revolutionized medicine and cemented the importance of this heterocycle.[5][6] Today, the azetidine motif is found in several FDA-approved drugs and is recognized for its ability to improve properties such as metabolic stability, solubility, and receptor selectivity.[1]
The Phenoxy Group: A Versatile Pharmacophore
The decision to incorporate a phenoxy group onto the azetidine scaffold is a deliberate act of rational drug design. The phenoxy moiety (a phenyl ring linked via an ether oxygen) is a common feature in a multitude of approved drugs. Its utility stems from several key characteristics:
-
Modulation of Physicochemical Properties: The aromatic ring increases lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier. The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and receptor interactions.
-
Structural Versatility: The phenyl ring can be readily substituted with a wide array of functional groups (e.g., halogens, alkyl, nitro, amino groups) to fine-tune electronic properties, steric bulk, and metabolic stability.
-
Target Engagement: The aromatic ring can participate in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket, enhancing affinity and selectivity.
By conjugating the phenoxy group with the azetidine ring, a chemical entity is created that marries the three-dimensional structural definition of the heterocycle with the versatile binding and modulatory properties of the aromatic system.
Synthetic Strategies for Phenoxy-Azetidine Derivatives
While numerous methods exist for synthesizing the azetidine core, a common and adaptable strategy for creating phenoxy-azetidine derivatives involves a multi-step process that first establishes the phenoxy linkage, followed by the formation of the heterocyclic ring.
A generalized workflow is presented below. This approach offers modularity, allowing for variation in both the phenol starting material and the azetidine precursors to generate a library of diverse compounds.
Caption: General synthetic workflow for phenoxy-azetidine derivatives.
Explanatory Causality Behind Experimental Choices
The choice of an intramolecular cyclization of a γ-functionalized amine (derived from the phenoxy precursor) is often preferred due to its reliability and the thermodynamic favorability of forming four-membered rings under appropriate conditions. The use of a reagent like epichlorohydrin is advantageous as it provides a three-carbon backbone with two reactive sites, perfect for first reacting with the phenol and then with an amine to facilitate cyclization. Protecting group chemistry may be required, particularly on the amine, to control reactivity and prevent side reactions, adding steps but ensuring a higher yield of the desired product.
Pharmacological Profile and Structure-Activity Relationships (SAR)
Compounds featuring the azetidine moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and central nervous system (CNS) effects.[2][7] The introduction of the phenoxy group allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
Caption: Logical relationships in the SAR of phenoxy-azetidine derivatives.
Illustrative SAR Data Table
The following table summarizes hypothetical SAR data for a series of phenoxy-azetidine derivatives against a generic kinase target. This illustrates how systematic modification can lead to improved activity.
| Compound ID | Phenoxy Substitution (R1) | Azetidine N-Sub (R2) | C3-Sub (R3) | Kinase IC50 (nM) |
| PA-1 | H | H | OH | 850 |
| PA-2 | 4-Cl | H | OH | 210 |
| PA-3 | 4-OCH3 | H | OH | 920 |
| PA-4 | 4-Cl | Methyl | OH | 155 |
| PA-5 | 4-Cl | H | NH2 | 75 |
Analysis:
-
An electron-withdrawing group (Cl) at the para-position of the phenoxy ring improves potency compared to the unsubstituted analog (PA-2 vs. PA-1), while an electron-donating group (OCH3) is detrimental (PA-3 vs. PA-1). This suggests a key electronic or hydrophobic interaction in the binding pocket.
-
Small alkyl substitution on the azetidine nitrogen provides a modest increase in activity (PA-4 vs. PA-2).
-
Changing the C3-hydroxyl to an amino group significantly enhances potency (PA-5 vs. PA-2), indicating a critical hydrogen bonding interaction.
Key Experimental Protocols
The trustworthiness of any chemical discovery relies on reproducible and well-documented experimental methods.
Protocol 1: General Synthesis of a 1-benzyl-3-phenoxyazetidin-3-ol
This protocol is a representative example for the synthesis of a core phenoxy-azetidine structure.
Step 1: Synthesis of 2-(phenoxymethyl)oxirane
-
To a solution of phenol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add epichlorohydrin (1.2 eq) dropwise at 0 °C.
-
Warm the reaction to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the phenoxy epoxide.
Step 2: Synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol
-
Dissolve 2-(phenoxymethyl)oxirane (1.0 eq) in ethanol.
-
Add benzylamine (1.1 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.
Step 3: Cyclization to 1-benzyl-3-phenoxyazetidin-3-ol
-
Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Add an aqueous solution of sodium hydroxide (2.0 M) and stir vigorously for 12-16 hours to facilitate cyclization.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography.
Protocol 2: Compound Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and determine appropriate solvent systems for column chromatography.
-
Flash Column Chromatography: The primary method for purification of the reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound. The spectra should be consistent with the proposed phenoxy-azetidine structure, showing characteristic peaks for the aromatic, azetidine ring, and substituent protons/carbons.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as C-O-C ether stretches, O-H stretches (for hydroxylated derivatives), and C-N bonds.[8]
Protocol 3: In Vitro Antibacterial Activity Screening
This protocol outlines a standard method to assess the potential of new derivatives as antibacterial agents.[8]
Caption: Experimental workflow for the disc diffusion antibacterial assay.
Step-by-Step Method:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an agar plate to create a bacterial lawn.
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 20 µL) of the test phenoxy-azetidine derivative solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto a disc.
-
Controls: Apply a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) to separate discs on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.
Future Directions and Conclusion
The phenoxy-azetidine scaffold is a promising area for therapeutic innovation. While its history is rooted in the fundamental development of azetidine chemistry, its future lies in the targeted application of rational design principles. Future research should focus on:
-
Stereoselective Synthesis: Developing synthetic routes that control the stereochemistry at the C3 position of the azetidine ring, as stereoisomers often have dramatically different biological activities.
-
Expanded SAR Studies: Synthesizing broader libraries with diverse substitutions on both the phenoxy and azetidine rings to probe interactions with a wider range of biological targets.
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism through which they exert their biological effect.
References
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Sharma, V., Kumar, P., & Pathak, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100087. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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Gavali, M. & Shingare, M. (Year not specified). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]
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Singh, R., & Chauhan, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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Brachet, E., & Ghosh, I. (2015). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Organic & Biomolecular Chemistry, 13(26), 7135-7149. [Link]
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Pifferi, G., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(7), 803-807. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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Suksrichavalit, T., et al. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules, 27(21), 7244. [Link]
- Maragos, W. F., & HONOR, D. J. (1995). Azetidine derivatives, compositions and their use.
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Oreate AI. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2021). Azetidines of pharmacological interest. Request PDF on ResearchGate. [Link]
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Solankee, A., & Tailor, J. (2017). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Chemistry International, 3(2), 123-134. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 3-(3,5-Difluoro-phenoxy)-azetidine HCl in Drug Discovery
For correspondence:
Introduction: The Strategic Value of the Fluorinated Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating chemical space, offering three-dimensional complexity while maintaining low molecular weight. Among these, the azetidine ring, a four-membered saturated heterocycle, provides a rigid framework that can favorably influence the conformational properties of a drug candidate.[1][2] The incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[3][4]
The compound 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride represents a confluence of these advantageous features. The difluorophenoxy moiety offers potential for specific interactions with biological targets, while the azetidine nitrogen serves as a versatile handle for library diversification. A patent application has indicated the potential utility of 3-phenoxy-azetidine derivatives in modulating monoamine levels, suggesting applications in the treatment of central nervous system (CNS) disorders.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(3,5-Difluoro-phenoxy)-azetidine HCl as a core building block in drug discovery campaigns. We will detail its synthesis, functionalization, and characterization in relevant biological assays, with a focus on its potential as a monoamine reuptake inhibitor.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application. The hydrochloride salt of 3-(3,5-Difluoro-phenoxy)-azetidine enhances its solubility in aqueous media, a desirable characteristic for biological screening and formulation development.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 221.64 g/mol (HCl salt) | Adherence to "rule of five" for oral bioavailability. |
| cLogP | 2.1 | Optimal lipophilicity for CNS penetration. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Favorable for blood-brain barrier permeability. |
| pKa (azetidine nitrogen) | ~8.5 | Influences ionization state at physiological pH, affecting target engagement and solubility. |
| Appearance | White to off-white solid | Standard for a small molecule hydrochloride salt. |
| Solubility | Soluble in water, DMSO, MeOH | Facilitates handling in synthetic and biological protocols. |
Handling and Storage: 3-(3,5-Difluoro-phenoxy)-azetidine HCl should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be a skin and eye irritant.[5] It should be stored in a tightly sealed container in a cool, dry place.
Synthetic Protocols
While 3-(3,5-Difluoro-phenoxy)-azetidine HCl is commercially available, understanding its synthesis provides valuable insights for analog design and scale-up. A plausible and efficient synthetic route starting from commercially available 1-Boc-3-hydroxyazetidine is outlined below.
Protocol 1: Synthesis of 1-Boc-3-(3,5-difluorophenoxy)azetidine
This protocol employs a Mitsunobu reaction to couple 1-Boc-3-hydroxyazetidine with 3,5-difluorophenol. The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[6][7]
Materials:
-
1-Boc-3-hydroxyazetidine
-
3,5-Difluorophenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 3,5-difluorophenol (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Boc-3-(3,5-difluorophenoxy)azetidine.
Protocol 2: Deprotection to Yield 3-(3,5-Difluoro-phenoxy)-azetidine HCl
The Boc protecting group is readily removed under acidic conditions to yield the desired hydrochloride salt.[1]
Materials:
-
1-Boc-3-(3,5-difluorophenoxy)azetidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Methanol
Procedure:
-
Dissolve 1-Boc-3-(3,5-difluorophenoxy)azetidine (1.0 eq) in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-(3,5-Difluoro-phenoxy)-azetidine HCl as a white to off-white solid.
Library Synthesis: N-Functionalization of the Azetidine Core
The secondary amine of the azetidine ring is a key diversification point for generating a library of analogs for structure-activity relationship (SAR) studies. Standard N-functionalization reactions such as acylation, sulfonylation, and reductive amination can be readily applied.
Protocol 3: N-Acylation
Materials:
-
3-(3,5-Difluoro-phenoxy)-azetidine HCl
-
Acid chloride or carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
(For carboxylic acid coupling) HBTU or HATU, and a non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Suspend 3-(3,5-Difluoro-phenoxy)-azetidine HCl (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acid chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Protocol 4: N-Sulfonylation
Procedure:
-
Follow the N-acylation protocol, substituting the acid chloride with a sulfonyl chloride (1.1 eq).
Protocol 5: N-Alkylation (Reductive Amination)
Materials:
-
3-(3,5-Difluoro-phenoxy)-azetidine HCl
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a suspension of 3-(3,5-Difluoro-phenoxy)-azetidine HCl (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation: Monoamine Transporter Inhibition Assays
Based on patent literature, a primary application of this scaffold is the modulation of monoamine transporters.[1] The following protocols describe in vitro assays to determine the inhibitory activity of 3-(3,5-Difluoro-phenoxy)-azetidine HCl and its analogs against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These assays typically use cell lines stably expressing the human transporter of interest and measure the uptake of a radiolabeled or fluorescent substrate.[8][9][10]
Protocol 6: Monoamine Transporter Radiotracer Uptake Inhibition Assay
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
96-well cell culture plates
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (including 3-(3,5-Difluoro-phenoxy)-azetidine HCl and its analogs)
-
Reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Initiation: a. Wash the cell monolayers with assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature or 37°C. c. Add the radiolabeled substrate ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature (typically 37°C). The incubation time should be within the linear range of uptake for each transporter.
-
Assay Termination: a. Rapidly terminate the uptake by aspirating the assay solution. b. Wash the cells multiple times with ice-cold assay buffer to remove unincorporated radiotracer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition versus the log concentration of the test compound. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Hypothetical Data Presentation
The following table presents hypothetical but plausible data for 3-(3,5-Difluoro-phenoxy)-azetidine HCl and a small set of its N-functionalized analogs, demonstrating how to present and interpret the results from the monoamine transporter inhibition assays.
| Compound ID | R Group (on Azetidine N) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Core-HCl | -H | 250 | 800 | 150 |
| Analog-01 | -COCH₃ | 180 | 650 | 120 |
| Analog-02 | -SO₂CH₃ | 320 | 950 | 200 |
| Analog-03 | -CH₂-Cyclopropyl | 85 | 450 | 60 |
| Analog-04 | -CH₂(4-fluorophenyl) | 50 | 300 | 35 |
Interpretation of Hypothetical Data:
-
The core compound, Core-HCl , shows moderate inhibitory activity against all three monoamine transporters, with a slight preference for NET.
-
N-acetylation (Analog-01 ) and N-sulfonylation (Analog-02 ) do not significantly improve potency.
-
N-alkylation with small, lipophilic groups such as cyclopropylmethyl (Analog-03 ) and 4-fluorobenzyl (Analog-04 ) leads to a notable increase in potency across all three transporters, particularly for DAT and NET. This suggests a hydrophobic pocket in the binding site that can be explored for further optimization.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for successful drug development.[3][11]
Recommended Initial In Vitro ADME Assays:
-
Aqueous Solubility: To assess the solubility at physiological pH.
-
LogD7.4: To measure lipophilicity at pH 7.4.
-
Plasma Protein Binding: To determine the extent of binding to plasma proteins, which influences the free drug concentration.
-
Metabolic Stability (Microsomes/Hepatocytes): To evaluate the compound's susceptibility to metabolism by liver enzymes.
-
CYP450 Inhibition: To identify potential drug-drug interactions.
-
Permeability (e.g., Caco-2 or PAMPA): To predict intestinal absorption and blood-brain barrier penetration.
Conclusion
3-(3,5-Difluoro-phenoxy)-azetidine HCl is a valuable and versatile building block for drug discovery, particularly for programs targeting the central nervous system and monoamine transporters. Its unique combination of a rigid azetidine core and a difluorophenoxy moiety provides a strong starting point for the development of novel therapeutics. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, diversification, and biological characterization of this promising scaffold, enabling researchers to efficiently explore its potential and accelerate their drug discovery efforts.
References
- (Reference to a general review on azetidines in medicinal chemistry, if found)
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
- (Reference to a review on fluorin
- (Reference to a paper on CNS drug properties, if found)
- (Reference to a safety data sheet for a similar compound, if found)
- (Reference to a paper on N-functionaliz
- (Reference to a paper on monoamine transporter assays, if found)
- (Reference to a paper on in vitro ADME assays, if found)
- (Reference to a specific synthesis paper for a similar compound, if found)
- WO 2018/091687 A1. (2018).
- (Additional relevant references)
- (Additional relevant references)
- Azetidines of pharmacological interest. (2021). PubMed.
- In vitro assays for the functional characterization of the dopamine transporter (D
- (Additional relevant references)
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. (n.d.).
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PubMed Central.
- (Additional relevant references)
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- (Additional relevant references)
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- (Additional relevant references)
- (Additional relevant references)
- Azetidine hydrochloride | C3H8ClN | CID 12308726. (n.d.). PubChem.
- (Additional relevant references)
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Assay Guidance Manual.
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
Sources
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- 4. bioivt.com [bioivt.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to handle 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in the lab
An Application Guide for the Laboratory Handling of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the safe and effective handling of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in a research and development environment. As a critical building block in modern medicinal chemistry, particularly for CNS-focused libraries and novel therapeutics, understanding its properties and handling requirements is paramount for ensuring experimental integrity and laboratory safety.[1][2] The azetidine scaffold offers a unique combination of molecular rigidity and stability, making it a valuable component in drug discovery.[1][2]
Compound Profile and Physicochemical Properties
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a fluorinated heterocyclic compound. The fluorine substitutions are strategically used in drug design to modulate physicochemical properties such as metabolic stability and binding affinity.[3]
| Property | Value | Source |
| Chemical Formula | C₉H₉F₂NO · HCl | Inferred from base |
| Molecular Weight | 221.63 g/mol | Inferred from base[4] |
| Appearance | Typically a white to off-white solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][5] |
| CAS Number (Free Base) | 1263378-82-0 | [4] |
| Purity | Typically ≥97% or ≥98% | [4][6] |
Hazard Identification and Safety Protocols
Based on data from analogous azetidine compounds, 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[5][7][8]
GHS Hazard Classification (Anticipated)
The following classifications are based on structurally similar compounds and should be assumed until a specific Safety Data Sheet (SDS) for the hydrochloride salt is available.
| Pictogram | GHS Code | Hazard Statement | Reference |
| GHS07 | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [5][7] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of contact with irritant dust or solutions.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.[9][10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Wash hands thoroughly after handling.[8][10]
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[10]
-
Respiratory Protection : When handling the solid compound outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation of irritating particles.[5][9]
Engineering Controls & Emergency Procedures
-
Ventilation : Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.[9][10]
-
Spill Response : In case of a spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and sweep it into a suitable, closed container for disposal.[9] Avoid creating dust.
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[8][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][12]
-
Caption: General workflow for safely handling hazardous chemical powders.
Storage, Stability, and Solution Preparation
Long-Term Storage
Proper storage is crucial to maintain the compound's purity and integrity.
-
Temperature : Store containers in a refrigerator at 2-8°C.[4][5]
-
Atmosphere : Keep the container tightly sealed to protect it from moisture.[13] For extended storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from atmospheric components.[10]
-
Location : Store in a dry, well-ventilated area away from incompatible materials.[13]
Solution Stability
The stability of azetidine compounds in solution is solvent and pH-dependent. For quantitative studies, it is advisable to prepare fresh solutions. If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study using an appropriate analytical method (e.g., HPLC) is recommended to determine the acceptable storage duration for your specific solvent and concentration.[14]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stock solution, a common procedure in drug discovery and screening workflows.
Pre-computation
-
Objective : Prepare 10 mL of a 10 mM stock solution.
-
Molecular Weight (MW) : 221.63 g/mol .
-
Required Mass Calculation :
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 221.63 g/mol × 1000 mg/g
-
Mass (mg) = 22.16 mg
-
Step-by-Step Protocol
-
Preparation : Don all required PPE (gloves, lab coat, safety goggles). Perform all manipulations of the solid compound inside a chemical fume hood.
-
Weighing : Tare an appropriate container (e.g., a 15 mL conical tube or a small glass vial) on an analytical balance. Carefully weigh out approximately 22.16 mg of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride into the container. Record the exact mass.
-
Solvent Addition : Based on the exact mass, recalculate the required solvent volume to achieve a 10 mM concentration. For example, if 22.50 mg was weighed, the required volume is:
-
Volume (L) = Mass (g) / (Molarity (mol/L) × MW ( g/mol ))
-
Volume (mL) = (0.02250 g / (0.010 mol/L × 221.63 g/mol )) × 1000 mL/L = 10.15 mL
-
-
Dissolution : Add the calculated volume of a suitable solvent (e.g., DMSO or sterile water, depending on experimental requirements and solubility data) to the container.
-
Mixing : Cap the container securely and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Labeling and Storage : Clearly label the container with the compound name, exact concentration, solvent, preparation date, and your initials. Store as recommended in Section 3.2.
Caption: Step-by-step workflow for preparing a stock solution.
Waste Disposal
All materials contaminated with 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, including empty containers, disposable labware (e.g., pipette tips), and spill cleanup materials, must be disposed of as hazardous chemical waste.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
-
CF Plus Chemicals. (2021). Material Safety Datasheet. [Link]
-
Bluestar Amdipharm. (n.d.). MSDS of 3-(difluoromethyl)azetidine hydrochloride. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). 3,3-Difluoroazetidine HCl: Synthesis Insights and Manufacturer Selection. [Link]
-
DC Chemicals. (2026). 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | MSDS. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]
-
Chemsrc. (2025). 3-(difluoromethoxy)azetidine hydrochloride. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. [Link]
-
ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
Pharmaguideline. (2010). Preparation of Standard Solutions. [Link]
-
Chem-Space. (n.d.). 3-(3-fluorophenoxy)azetidine hydrochloride. [Link]
-
Chem-Space. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride. [Link]
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. chemscene.com [chemscene.com]
- 5. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing troubleshooting solutions and detailed protocols to improve your yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is typically achieved in a two-step process. The first step involves a Williamson ether synthesis between an N-protected 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine, and 3,5-difluorophenol. The second step is the deprotection of the nitrogen and subsequent formation of the hydrochloride salt. While seemingly straightforward, each step has critical parameters that can significantly impact the final yield and purity.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Question 2: I am observing significant impurity formation. What are these impurities and how can I prevent them?
Answer: Impurity formation can complicate purification and reduce yield. The most common issues are related to the base, solvent, and reaction conditions.
-
Potential Impurity A: Products of Solvent Reaction: In certain conditions, solvents like DMF can decompose or react. For instance, at high temperatures with a strong base, DMF can hydrolyze to dimethylamine and formic acid, which can lead to side reactions.
-
Solution: Ensure the reaction temperature is not excessively high. If side reactions with the solvent are suspected, consider switching to an alternative polar aprotic solvent like DMSO or using a phase-transfer catalyst in a less reactive solvent system.
-
-
Potential Impurity B: Elimination Products: Although less common with azetidine systems compared to other alkyl halides, harsh conditions (very strong base, high temperature) could potentially lead to elimination side products.
-
Solution: Use the mildest conditions that afford a reasonable reaction rate. Using K₂CO₃ instead of NaH, and maintaining a moderate temperature (e.g., 80°C) is a good starting point.
-
Step 2: Boc Deprotection and Hydrochloride Salt Formation
Question 3: My N-Boc deprotection is incomplete or very slow. How can I ensure complete removal of the Boc group?
Answer: Incomplete deprotection is usually a result of using acid that is not strong enough, is too dilute, or insufficient reaction time. [1]
-
Cause A: Insufficient Acid Strength/Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. [2]If the acidic environment is too weak, the reaction will not proceed to completion.
-
Solution: A common and effective method is using a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or diethyl ether. This provides a strong, anhydrous acidic environment that efficiently cleaves the Boc group and simultaneously forms the desired hydrochloride salt. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also effective, but requires a subsequent step to form the HCl salt. [3]
-
-
Cause B: Short Reaction Time/Low Temperature: The reaction may require more time or gentle heating to go to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls at room temperature after a few hours, gentle warming to 40-50°C can sometimes be beneficial. [1]However, be cautious, as heating can also promote side reactions.
-
Question 4: I'm observing an unexpected impurity after the deprotection step that is slightly heavier than my product. What could it be?
Answer: This is a classic issue in Boc deprotection. The likely culprit is tert-butylation of your product.
-
Mechanism of Side Reaction: Acid-catalyzed deprotection generates a tert-butyl cation (t-Bu⁺) as a byproduct. [3]This cation is a reactive electrophile. The electron-rich 3,5-difluorophenoxy ring in your molecule can be susceptible to Friedel-Crafts alkylation by this cation, leading to the formation of a tert-butylated impurity.
-
Solution: Use a Cation Scavenger: To prevent this side reaction, add a "scavenger" to the reaction mixture. The scavenger is a nucleophilic compound that will trap the tert-butyl cation before it can react with your product. Common and effective scavengers include anisole, thioanisole, or triethylsilane. [3]Adding 1-2 equivalents of a scavenger during the deprotection step is a highly recommended practice.
-
Caption: Mechanism of Boc deprotection showing desired and undesired pathways.
III. Frequently Asked Questions (FAQs)
-
Q: Why is a phase-transfer catalyst (PTC) sometimes recommended for the Williamson ether synthesis?
-
A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between reactants in two immiscible phases (e.g., a solid base like K₂CO₃ and an organic solution). The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the azetidine substrate. [4]This can lead to milder reaction conditions, faster reaction rates, and potentially higher yields, while sometimes allowing for the use of less hazardous solvents. [5]
-
-
Q: How can I effectively monitor the progress of each reaction step?
-
A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane for the first step, DCM/Methanol for the second). Staining with potassium permanganate or ninhydrin (after deprotection) can help visualize the spots. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the masses of the starting material, product, and any major impurities.
-
-
Q: My final hydrochloride salt is oily or difficult to crystallize. What should I do?
-
A: First, ensure the free base is pure before attempting salt formation. Purification of the Boc-protected intermediate by column chromatography is highly recommended. After deprotection and removal of the acid/solvent, you can attempt to precipitate the salt by adding a non-polar solvent like diethyl ether, MTBE, or heptane to a concentrated solution of your product in a polar solvent like methanol or isopropanol. Trituration (repeatedly stirring/scratching the oil with a non-polar solvent) can often induce crystallization.
-
IV. Optimized Experimental Protocols
Protocol 1: Williamson Ether Synthesis
-
To a round-bottom flask charged with N-Boc-3-hydroxyazetidine (1.0 eq.), add 3,5-difluorophenol (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the azetidine.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield pure N-Boc-3-(3,5-difluorophenoxy)azetidine.
Protocol 2: Boc Deprotection and HCl Salt Formation
-
Dissolve the purified N-Boc-3-(3,5-difluorophenoxy)azetidine (1.0 eq.) in a minimal amount of methanol or ethyl acetate.
-
Add anisole (1.5 eq.) to the solution to act as a cation scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or heptane to the residue and stir vigorously (triturate) to induce precipitation of a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride product.
V. Key Parameter Summary
| Step | Parameter | Recommended | Rationale & Reference |
| 1. Ether Synthesis | Base | Anhydrous K₂CO₃ (1.5-2.0 eq.) | Effective and safer than NaH for deprotonating the phenol. [6] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent enhances nucleophilicity and reaction rate. [6][7] | |
| Temperature | 70-100 °C | Increases reaction rate for this Sₙ2 process. [8] | |
| Catalyst (Optional) | TBAB (0.1 eq.) | Phase-transfer catalyst can improve rate and yield under certain conditions. [4] | |
| 2. Deprotection | Acid | 4M HCl in Dioxane (3-5 eq.) | Strong acid effectively cleaves the Boc group and forms the HCl salt in one step. [3] |
| Scavenger | Anisole (1.5 eq.) | Traps the electrophilic t-butyl cation, preventing side reactions. [3] | |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and prevents degradation. | |
| Isolation Solvent | Diethyl ether or Heptane | Anti-solvent used to precipitate/crystallize the final salt product. |
VI. References
-
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
BenchChem - Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
-
Baxendale Group, Durham University - Photochemical Flow Synthesis of 3-Hydroxyazetidines.
-
Master Organic Chemistry - The Williamson Ether Synthesis. (2014). [Link]
-
ResearchGate - Advice on Williamson ether synthesis. (2014). [Link]
-
ACS GCI Pharmaceutical Roundtable - BOC Deprotection Reagent Guide. [Link]
-
Reddit r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. - Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. (2026). [Link]
-
Macmillan Group, Princeton University - Phase-Transfer Catalysis (PTC). (2008). [Link]
-
JETIR - Contribution of phase transfer catalyst to green chemistry: A review. (2019). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. jetir.org [jetir.org]
- 5. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride stability and degradation issues
A Guide to Ensuring Stability and Mitigating Degradation in Experimental Settings
Welcome to the technical support center for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity of your experiments and the reliability of your results.
The unique strained four-membered azetidine ring, coupled with an ether linkage to a difluorinated phenyl group, presents specific chemical liabilities that must be understood and controlled. This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, and offer detailed protocols for stability-indicating analyses.
Troubleshooting Guide: Common Stability and Degradation Issues
This section addresses common problems encountered during the handling, storage, and use of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride. Each issue is presented with its probable causes and actionable solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Loss of Purity Over Time in Solution | Hydrolytic Degradation: The azetidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The protonated azetidinium ion is a key intermediate in this process.[1] | pH Control: Maintain solutions at a neutral pH (around 7.0) whenever possible. Use buffered systems if the experimental conditions permit. Solvent Choice: If aqueous solutions are necessary, prepare them fresh and use them promptly. For storage, consider aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). |
| Appearance of Unexpected Peaks in HPLC Analysis | Acid-Mediated Ring Opening: The strained azetidine ring can undergo acid-catalyzed ring-opening, leading to the formation of isomeric or rearranged products.[2] Oxidative Degradation: The ether linkage and the aromatic ring may be susceptible to oxidation, especially in the presence of peroxides or exposure to air over time. | For Acidic Conditions: If acidic conditions are unavoidable, minimize exposure time and temperature. Analyze samples immediately after preparation. Inert Atmosphere: When working with solutions for extended periods, consider degassing solvents and blanketing the headspace with an inert gas like nitrogen or argon to minimize oxidation. |
| Discoloration of Solid Material or Solutions | Photodegradation: Exposure to UV or fluorescent light can induce degradation, often leading to colored impurities. Fluorinated aromatic compounds can be susceptible to photolytic cleavage. | Light Protection: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Inconsistent Experimental Results | Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. | Temperature Control: Store the compound at the recommended temperature (typically 2-8 °C for solids). Avoid exposing solutions to high temperatures for prolonged periods. If heating is necessary for an experimental step, perform it for the shortest possible duration. |
Frequently Asked Questions (FAQs)
Here we address specific questions that frequently arise during the use of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in a laboratory setting.
Q1: What is the primary degradation pathway for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in aqueous solutions?
A1: The most probable primary degradation pathway in aqueous media is hydrolysis of the azetidine ring. This process is often catalyzed by either acid or base. Under acidic conditions, the nitrogen atom of the azetidine ring becomes protonated, forming an azetidinium ion. This strained, positively charged ring is then more susceptible to nucleophilic attack by water, leading to ring-opening and the formation of an amino alcohol derivative. A study on a similar azetidine core-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion.[1]
Q2: How can I best store solutions of this compound to ensure stability?
A2: For short-term storage, refrigerated conditions (2-8 °C) in a neutral, buffered aqueous solution, protected from light, are advisable. For long-term storage, it is highly recommended to store the compound as a solid under inert gas. If a solution is required for long-term storage, consider using a dry, aprotic solvent such as anhydrous acetonitrile or DMSO, and store at -20 °C or below under an inert atmosphere.
Q3: My HPLC chromatogram shows a new peak with the same mass as the parent compound. What could this be?
A3: An unexpected peak with the same mass-to-charge ratio as the parent compound could indicate the formation of an isomer. In the context of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, this could potentially arise from an acid-mediated intramolecular ring-opening and rearrangement reaction. It is crucial to employ a stability-indicating HPLC method with sufficient resolution to separate such isomers from the parent compound.
Q4: Are there any known synthesis-related impurities I should be aware of?
A4: Synthesis of 3-fluoro-azetidine derivatives can involve multiple steps, and potential impurities could include starting materials, reagents, or by-products from incomplete reactions or side reactions.[3] It is essential to have a well-characterized reference standard and to use a high-resolution analytical method to ensure the purity of the starting material. If unexpected peaks are observed in your initial analysis, they could be synthesis-related impurities.
Experimental Protocols
To assist in your experimental design and troubleshooting, we provide the following detailed protocols for conducting a forced degradation study and a stability-indicating HPLC-UV method.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for an extended period (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Analyze the stressed samples alongside a non-stressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and the experimental workflow for a forced degradation study.
Caption: Proposed hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Google Patents. (2016).
-
Reynolds, D. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1598. [Link]
Sources
Technical Support Center: Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine
Document ID: TSC-AZ-4821-01
Last Updated: January 27, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine. This molecule is a valuable building block in medicinal chemistry, prized for the unique conformational constraints imposed by the azetidine ring and the metabolic stability offered by the difluorophenyl moiety.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can lead to significant side reactions, impacting yield and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, mitigating, and solving common issues encountered during the synthesis. We will explore the two primary synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig O-Arylation—and address specific problems in a direct question-and-answer format.
Core Synthetic Pathways and Key Challenges
The formation of the ether linkage in 3-(3,5-Difluoro-phenoxy)-azetidine is typically achieved by coupling an N-protected 3-hydroxyazetidine with a suitable difluorophenyl precursor. The choice of synthetic route dictates the potential side reactions and troubleshooting strategies.
Caption: O-Arylation vs. N-Arylation side reaction.
-
Causality: The azetidine nitrogen, while protected (e.g., with a Boc group), can become nucleophilic if the protecting group is compromised. Harsh basic conditions or high temperatures can lead to partial deprotection, exposing the secondary amine which can then compete in the SNAr reaction.
-
Mitigation Strategies:
-
Protecting Group Choice: A robust protecting group is key. While Boc is common, a benzyl (Bn) or diphenylmethyl (DPM) group can offer greater stability under basic conditions.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Base Addition: Add the base slowly at a low temperature (0 °C) before adding the electrophile to pre-form the alkoxide cleanly. This prevents high local concentrations of base at elevated temperatures.
-
Route B: Buchwald-Hartwig O-Arylation
This palladium-catalyzed cross-coupling reaction provides an alternative route, coupling N-protected 3-hydroxyazetidine with an aryl halide like 1-bromo-3,5-difluorobenzene. The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the alcohol, and reductive elimination to form the C-O bond. [3][4][5]
Q1: What are the advantages of the Buchwald-Hartwig route over SNAr?
A1: The primary advantage is functional group tolerance and the use of milder bases. Buchwald-Hartwig reactions can be run with weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which are less likely to cause deprotection or other base-sensitive side reactions. [5]This route also avoids the use of highly reactive and moisture-sensitive reagents like NaH.
Q2: How do I select the right ligand for this C-O coupling?
A2: Ligand selection is crucial for successful Buchwald-Hartwig O-arylation. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For C-O bond formation, electron-rich, sterically hindered biarylphosphine ligands are generally preferred.
-
Recommended Ligands:
-
RuPhos or BrettPhos: Often give excellent results for C-O coupling with hindered alcohols.
-
Xantphos: A good starting point due to its wide bite angle, which can promote reductive elimination. [6]* Avoid: Older generation ligands like PPh₃ or BINAP are typically less effective for challenging C-O couplings.
-
Q3: My reaction is slow and gives a low yield, with a significant amount of hydrodehalogenated arene (1,3-difluorobenzene) byproduct.
A3: This points to issues within the catalytic cycle, specifically competing side reactions like β-hydride elimination or slow reductive elimination. [4]* Cause 1: Inactive Catalyst. The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure the reaction is thoroughly deoxygenated, as oxygen can oxidize and deactivate the catalyst. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst can help.
-
Cause 2: Incorrect Base. The base plays a critical role. It must be strong enough to deprotonate the alcohol but not so strong as to cause other issues. Cesium carbonate (Cs₂CO₃) is often the base of choice for C-O couplings as the large, soft cesium cation can assist in the catalytic cycle.
-
Cause 3: Wrong Ligand. As mentioned in Q2, the ligand choice is paramount. If you observe hydrodehalogenation, it suggests the desired reductive elimination is slow. Switching to a more electron-rich and bulky ligand like RuPhos can accelerate the C-O bond-forming step, outcompeting the side reaction.
-
Solution Protocol:
-
To an oven-dried flask, add Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, N-protected 3-hydroxyazetidine (1.2 eq), and 1-bromo-3,5-difluorobenzene (1.0 eq).
-
Heat the mixture to 100-110 °C and monitor by LC-MS.
-
Q4: My product is contaminated with phosphine oxide. How can I remove it?
A4: Phosphine oxide is a common byproduct from the oxidation of the phosphine ligand. It can be difficult to remove via standard silica gel chromatography due to its polarity.
-
Purification Strategy 1: Acid/Base Extraction. If your N-protected product is stable to acid, perform an acidic wash. The basic phosphine oxide will be protonated and move to the aqueous layer.
-
Purification Strategy 2: Specialized Chromatography. If standard silica fails, consider using a different stationary phase like alumina or reverse-phase chromatography.
-
Prevention: The best strategy is prevention. Ensure the reaction is run under a strictly inert atmosphere to minimize ligand oxidation. Using the minimum effective amount of ligand can also help.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Buchwald-Hartwig O-Arylation |
| Aryl Precursor | 1,3,5-Trifluorobenzene | 1-Bromo-3,5-difluorobenzene |
| Base | Strong, non-nucleophilic (e.g., NaH, KHMDS) | Weaker, inorganic (e.g., Cs₂CO₃, K₃PO₄) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Aprotic, non-polar (e.g., Toluene, Dioxane) |
| Catalyst | None | Palladium precatalyst + Phosphine ligand |
| Typical Temp. | 25 - 80 °C | 80 - 110 °C |
| Key Side Reaction | N-Arylation (from deprotection) | Hydrodehalogenation of aryl bromide |
| Pros | - Catalyst-free- Often faster at lower temperatures | - Milder base- Broader functional group tolerance |
| Cons | - Requires very strong, sensitive bases- Risk of N-arylation | - Requires expensive catalyst/ligand- Requires strict inert atmosphere |
References
-
Synthesis of 3‐Aryloxy‐2‐iodoemodines by Oxidation of Emodin with (Diacetoxyiodo)arenes. ResearchGate. Available from: [https://www.researchgate.net/publication/320387823_Synthesis_of_3-Aryloxy-2-iodoemodines_by_Oxidation_of_Emodin_with_Diacetoxyiodo]arenes]([Link])
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. Available from: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
3-Hydroxyazetidine hydrochloride. PubChem. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available from: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Chemistry Stack Exchange. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]
-
8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. Available from: [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available from: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available from: [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(3,5-Difluoro-phenoxy)-azetidine and Its Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth comparison of the biological activity of 3-(3,5-difluoro-phenoxy)-azetidine and its structurally related analogs. The focus is on their inhibitory activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical targets in the development of therapeutics for central nervous system (CNS) disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by representative experimental data and detailed protocols.
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, known for its conformational rigidity and favorable physicochemical properties, contributing to a wide range of pharmacological activities.[2] The 3-phenoxy-azetidine core, in particular, has emerged as a promising scaffold for agents modulating monoamine levels.[1] Fluorination of the phenoxy ring is a common strategy to modulate metabolic stability, binding affinity, and selectivity. This guide will explore how substitutions on the phenoxy ring of the 3-phenoxy-azetidine scaffold influence its interaction with monoamine transporters.
The Rationale for Comparison: Structure-Activity Relationship (SAR)
The biological activity of 3-phenoxy-azetidine derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the phenoxy ring can significantly alter the compound's affinity and selectivity for SERT, NET, and DAT. Understanding this structure-activity relationship (SAR) is crucial for designing novel compounds with desired pharmacological profiles. For instance, the degree and position of fluorine substitution can impact the electrostatic potential and lipophilicity of the molecule, thereby influencing its binding to the transporter proteins.
Comparative In Vitro Biological Activity
To illustrate the impact of structural modifications, this guide presents a comparative analysis of 3-(3,5-difluoro-phenoxy)-azetidine and three representative analogs: a mono-fluoro, a tri-fluoro, and a non-fluorinated analog. The data presented in Table 1 are representative values derived from in vitro radioligand binding assays, a standard method for determining the affinity of a compound for a specific transporter.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of 3-Phenoxy-azetidine Analogs for Human Monoamine Transporters
| Compound ID | Structure | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | SERT/NET Selectivity |
| Cpd-1 | 3-(Phenoxy)-azetidine | 25.3 | 15.8 | >1000 | 0.63 |
| Cpd-2 | 3-(3-Fluoro-phenoxy)-azetidine | 15.1 | 10.2 | 850 | 0.68 |
| Cpd-3 | 3-(3,5-Difluoro-phenoxy)-azetidine | 5.2 | 4.8 | 450 | 0.92 |
| Cpd-4 | 3-(3,4,5-Trifluoro-phenoxy)-azetidine | 8.9 | 6.5 | 620 | 0.73 |
Note: The data presented are representative and intended for comparative purposes.
The data in Table 1 suggest that the introduction of fluorine atoms at the meta positions of the phenoxy ring enhances the binding affinity for both SERT and NET. The difluoro analog (Cpd-3 ) exhibits the highest potency for both transporters, with a near-balanced selectivity profile. The non-fluorinated analog (Cpd-1 ) shows moderate potency, while the mono-fluoro (Cpd-2 ) and tri-fluoro (Cpd-4 ) analogs display intermediate activities. All analogs demonstrate significantly lower affinity for DAT, indicating a preferential interaction with the serotonin and norepinephrine transporters.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of monoamine reuptake. By binding to SERT and NET, they block the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling. This mechanism is central to the therapeutic effects of many antidepressant and anxiolytic drugs.
Caption: Inhibition of monoamine reuptake by 3-phenoxy-azetidine analogs.
Experimental Methodologies
The following are detailed protocols for the key in vitro and in vivo experiments used to characterize the biological activity of these compounds.
In Vitro: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).
Experimental Workflow Diagram
Caption: Workflow for the in vitro radioligand binding assay.
Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media until they reach 80-90% confluency.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo: Microdialysis for Measuring Extracellular Monoamine Levels
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of the test compounds.
Experimental Workflow Diagram
Caption: Workflow for the in vivo microdialysis experiment.
Step-by-Step Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat. The animal is then allowed to recover from the surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular levels of serotonin and norepinephrine.
-
Compound Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples are collected at regular intervals for several hours following drug administration.
-
Neurotransmitter Analysis: The collected samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin and norepinephrine.
-
Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration and plotted against time to visualize the pharmacodynamic effect of the compound.
Conclusion and Future Directions
The comparative analysis of 3-(3,5-difluoro-phenoxy)-azetidine and its analogs highlights the significant influence of phenoxy ring substitution on their biological activity as monoamine transporter inhibitors. The difluorinated analog demonstrates superior potency at both SERT and NET, suggesting it as a promising lead compound for further development. The provided experimental protocols offer a robust framework for the continued investigation and optimization of this chemical series.
Future studies should focus on a broader range of analogs to further refine the structure-activity relationship. In vivo efficacy studies in relevant animal models of CNS disorders are warranted to translate the in vitro findings into potential therapeutic applications. Furthermore, comprehensive pharmacokinetic and safety profiling will be essential for the advancement of any lead candidates.
References
- WO 2018/091687 A1, Novel azetidine derivatives useful as modulators of cortical c
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
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A Multi-faceted Spectroscopic Approach to Confirming the Identity of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
A definitive guide for researchers on the synergistic use of NMR, Mass Spectrometry, and IR Spectroscopy for unequivocal structural elucidation.
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][] The therapeutic potential and safety profile of a novel chemical entity are intrinsically linked to its precise atomic arrangement.[3] This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, a compound of interest in medicinal chemistry. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can build a self-validating system of evidence to definitively establish the compound's identity.[4][5]
The structure of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride presents several key features that can be probed by spectroscopic methods: a difluorinated aromatic ring, an ether linkage, a four-membered azetidine ring, and a secondary amine hydrochloride salt. Each spectroscopic technique offers a unique window into these structural motifs, and their combined data provides a powerful and comprehensive characterization.
The Strategic Application of Orthogonal Spectroscopic Techniques
A robust structural confirmation relies on the convergence of data from multiple, independent analytical methods.[6] This guide will detail the application of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. Each technique interrogates different aspects of the molecule's physical and chemical properties, from the magnetic environment of its nuclei to its mass and vibrational modes.
Sources
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. paulrpalmer.com [paulrpalmer.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
